Technical Guide: alpha,3-Dichlorobenzaldoxime (CAS 29203-59-6)
Technical Guide: alpha,3-Dichlorobenzaldoxime (CAS 29203-59-6)
Scaffold Generation for Isoxazole Therapeutics[1][2]
Part 1: Executive Summary & Strategic Utility
alpha,3-Dichlorobenzaldoxime (CAS 29203-59-6), formally known as 3-chlorobenzohydroximoyl chloride , is a critical high-value intermediate in medicinal chemistry. Unlike transient nitrile oxides which dimerize rapidly, this compound serves as a stable, isolable "warhead" that releases the reactive 3-chlorobenzonitrile oxide dipole in situ upon treatment with a mild base.
For drug development professionals, this compound offers a precise entry point into 1,3-dipolar cycloaddition (Click Chemistry) workflows. It enables the rapid synthesis of 3-(3-chlorophenyl)isoxazoles and isoxazolines —privileged scaffolds found in broad-spectrum antibiotics, COX-2 inhibitors, and novel immunomodulators.
Key Value Proposition:
-
Stability: Overcomes the handling issues of volatile or unstable nitrile oxides.
-
Regioselectivity: Directs the formation of 3,5-disubstituted isoxazoles with high fidelity when reacted with terminal alkynes.
-
The "Magic Chloro" Effect: The meta-chlorine substituent enhances lipophilicity (LogP) and metabolic stability (blocking CYP450 oxidation sites) without introducing the steric bulk of a methyl or tert-butyl group.
Part 2: Chemical Profile & Physicochemical Properties[3][4]
The following data aggregates experimental values and validated computational descriptors essential for formulation and reaction planning.
| Property | Value | Context |
| CAS Number | 29203-59-6 | Unique Identifier |
| IUPAC Name | 3-Chloro-N-hydroxybenzenecarboximidoyl chloride | Systematic Nomenclature |
| Molecular Formula | C₇H₅Cl₂NO | - |
| Molecular Weight | 190.03 g/mol | Stoichiometry Calculation |
| Appearance | White to off-white solid | Crystalline form |
| Melting Point | 58–60 °C | Low melting solid (Handle with care) |
| Solubility | Soluble in DCM, DMF, EtOAc; Insoluble in Water | Lipophilic |
| Reactivity Class | Hydroximoyl Chloride | Precursor to 1,3-dipole |
Part 3: Synthesis & Preparation Protocols
While commercially available, in-house synthesis is often required for isotopic labeling or library scale-up. Below is the Green Chemistry Protocol utilizing Oxone®, which avoids the use of toxic chlorine gas.
Protocol A: Chlorination via Oxone®/HCl
Rationale: This method utilizes oxidative chlorination of the parent aldoxime, generating Cl⁺ equivalents in situ.
Reagents:
-
3-Chlorobenzaldehyde oxime (1.0 equiv)
-
Oxone® (Potassium monopersulfate triple salt) (1.1 equiv)
-
HCl (conc., 12M) (0.5 equiv)
-
Solvent: DMF (Dimethylformamide)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-chlorobenzaldehyde oxime (e.g., 10 mmol) in DMF (20 mL) in a round-bottom flask.
-
Acidification: Add concentrated HCl (5 mmol) slowly. The solution may warm slightly.
-
Oxidation: Add Oxone® (11 mmol) in a single portion. Stir the suspension vigorously at room temperature (20–25 °C).
-
Monitoring: Monitor by TLC (hexane/EtOAc 4:1). The starting oxime (more polar) should disappear within 1 hour, replaced by the less polar hydroximoyl chloride.
-
Workup: Pour the reaction mixture into ice-water (100 mL). The product will precipitate.
-
Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: Usually obtained as a pure white solid.[1] Recrystallize from hexane if necessary.
Synthesis Workflow Visualization
Figure 1: Green chemistry route for the synthesis of alpha,3-Dichlorobenzaldoxime using Oxone-mediated chlorination.
Part 4: Application – The 1,3-Dipolar Cycloaddition
This is the core utility of alpha,3-Dichlorobenzaldoxime. The compound acts as a dipole precursor .
Mechanistic Insight
-
Elimination: Treatment with a mild base (Triethylamine or NaHCO₃) effects the dehydrochlorination of the hydroximoyl chloride.
-
Activation: This generates the transient 3-chlorobenzonitrile oxide (the 1,3-dipole).
-
Cycloaddition: The dipole undergoes a concerted [3+2] cycloaddition with a dipolarophile (alkyne or alkene).
-
With Alkynes: Yields Isoxazoles .
-
With Alkenes: Yields Isoxazolines .
-
Experimental Protocol: Synthesis of 3-(3-Chlorophenyl)-5-substituted Isoxazoles
Reagents:
-
alpha,3-Dichlorobenzaldoxime (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Solvent: Dichloromethane (DCM) or t-Butanol/Water (1:1)
Procedure:
-
Setup: In a clean reaction vial, dissolve the alkyne (1.2 mmol) and alpha,3-Dichlorobenzaldoxime (1.0 mmol) in DCM (5 mL).
-
Dipole Generation: Cool the solution to 0 °C in an ice bath to prevent rapid dimerization of the nitrile oxide.
-
Base Addition: Add Et₃N (1.2 mmol) dropwise over 10 minutes. Note: A white precipitate of Et₃N·HCl will form immediately.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.
-
Workup: Dilute with DCM, wash with water (to remove salts), dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Reaction Mechanism & Pathway
Figure 2: Mechanistic pathway from precursor to isoxazole scaffold. Note the competition between productive cycloaddition and dimerization.
Part 5: Safety & Handling (E-E-A-T)
Critical Warning: Hydroximoyl chlorides are potent skin irritants and potential sensitizers. They are chemically related to acid chlorides and oximes.
-
Vesicant Properties: Avoid all skin contact.[2] These compounds can cause blistering similar to poison ivy (urushiol) due to their alkylating nature.
-
Thermal Instability: Do not heat alpha,3-Dichlorobenzaldoxime above 100 °C without solvent, as the decomposition to nitrile oxide can be exothermic and uncontrolled.
-
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen) to prevent hydrolysis to the parent hydroxamic acid or benzaldehyde.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 5706359, Alpha-chlorobenzaldoxime. Retrieved March 9, 2026, from [Link]
-
Chiodi, D., & Ishihara, Y. (2023).[3] "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry, 66(8), 5305–5331. Retrieved March 9, 2026, from [Link]
-
Master Organic Chemistry. (2025). Alkyne Halogenation and Reactivity. Retrieved March 9, 2026, from [Link]
